Syringetin-3-galactoside

Catalog No.
S654740
CAS No.
55025-56-4
M.F
C23H24O13
M. Wt
508.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Syringetin-3-galactoside

CAS Number

55025-56-4

Product Name

Syringetin-3-galactoside

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C23H24O13

Molecular Weight

508.4 g/mol

InChI

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1

InChI Key

JMFWYRWPJVEZPV-SFBSONLZSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

syringetin-3-O-galactoside

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

Anti-cancer properties

Studies suggest that S3G might exhibit anti-cancer properties. Research has shown that S3G can:

  • Induce cell cycle arrest: S3G exposure can lead to a dose-dependent decrease in cyclin D1 and COX-2 levels, both of which are upregulated in various cancers []. This suggests S3G might be able to stop cancer cells from dividing.
  • Promote apoptosis: S3G may initiate apoptosis, or programmed cell death, in cancer cells [].
  • Enhance radiosensitivity: S3G might increase the effectiveness of radiation therapy by enhancing the caspase-3-mediated apoptosis pathway in cancer cells [].

Syringetin-3-galactoside is a glycosylated derivative of syringetin, a methylated flavonol belonging to the flavonoid class of compounds. It is characterized by the presence of a galactose sugar moiety attached at the 3-position of the syringetin backbone. This compound has been identified in various plant sources, including berries and certain types of figs, and is known for its potential health benefits due to its antioxidant properties and ability to modulate biological pathways.

  • Research on the specific mechanism of Syringetin-3-galactoside is ongoing.
  • Flavonoids, in general, are known for their antioxidant properties. They may interact with free radicals and prevent cellular damage [].
  • No specific data on the hazards of Syringetin-3-galactoside is readily available.
  • Generally, flavonoids have low toxicity []. However, as with any compound, caution is advised when handling unknown substances.
, primarily involving enzyme interactions. It can be produced through glycosylation reactions where a galactose unit is transferred to syringetin by specific glycosyltransferases. The metabolic pathway includes the conversion of myricetin into syringetin, followed by glycosylation to form syringetin-3-galactoside. This compound can also undergo hydrolysis to release syringetin and galactose under certain conditions, highlighting its role in biochemical processes within plants and potentially in human metabolism .

Syringetin-3-galactoside exhibits several biological activities that contribute to its therapeutic potential. Research indicates that it possesses antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. Additionally, it has been shown to enhance radiosensitivity in cancer cells, making it a candidate for adjunctive cancer therapy . The compound also influences osteoblast differentiation via the bone morphogenetic protein-2/extracellular signal-regulated kinase pathway, suggesting its role in bone health .

The synthesis of syringetin-3-galactoside can be achieved through enzymatic methods using engineered microorganisms such as Escherichia coli. In laboratory settings, myricetin can be enzymatically converted into myricetin-3-galactoside, which can then be methylated to yield syringetin-3-galactoside. This biocatalytic approach allows for efficient production while minimizing chemical waste . Additionally, traditional extraction methods from plant sources are commonly used to isolate this compound.

Syringetin-3-galactoside has potential applications in various fields:

  • Nutraceuticals: Due to its antioxidant properties, it may be incorporated into dietary supplements aimed at improving health and preventing diseases related to oxidative stress.
  • Pharmaceuticals: Its ability to enhance radiosensitivity in cancer cells suggests potential use in cancer treatment protocols.
  • Cosmetics: The compound's antioxidant effects could be beneficial in skincare formulations aimed at reducing skin aging and damage from environmental stressors.

Studies have highlighted the interaction of syringetin-3-galactoside with various biological targets. Molecular docking studies have demonstrated its binding affinity with anti-Alzheimer’s drug targets, indicating its potential neuroprotective effects . Furthermore, it has been observed to modulate inflammatory responses by affecting cytokine levels, which could have implications for treating inflammatory diseases .

Syringetin-3-galactoside shares structural similarities with several other flavonoids and their glycosides. Below is a comparison with notable compounds:

CompoundStructure FeaturesUnique Properties
Syringetin3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavoneAntioxidant and anti-cancer properties
Myricetin3,5,7,4'-tetrahydroxyflavoneKnown for anti-inflammatory and antidiabetic effects
Laricitrin3',4',5-trihydroxy-3-methoxyflavoneExhibits neuroprotective effects
Syringetin-3-O-glucosideSyringetin with a glucose moiety at the 3-positionEnhanced solubility and bioavailability
Syringetin-3-O-rhamnosideSyringetin with a rhamnose sugar attachedPotential immunomodulatory effects

Syringetin-3-galactoside's unique combination of a methylated flavonol structure with a galactose moiety distinguishes it from its counterparts, contributing to its specific biological activities and applications.

Enzymatic Glycosylation Mechanisms in Plant Systems

UDP-galactose-Dependent Glycosyltransferase Activity

The biosynthesis of syringetin-3-galactoside relies on the coordinated action of UDP-galactose-dependent glycosyltransferases, which catalyze the transfer of galactose moieties from UDP-galactose to the 3-hydroxyl position of the syringetin backbone [2]. These enzymes belong to the family 1 glycosyltransferases and are characterized by the presence of a conserved Plant Secondary Product Glycosyltransferase box of 44 amino acids, which is essential for the recognition and binding of the sugar donor [2].

UDP-galactose transport into the plant cell compartments occurs through specialized nucleotide sugar transporters that facilitate the movement from the cytosol into organellar lumens [3] [4]. The UDP-galactose transporter exhibits specific association with galactosyltransferases, forming molecular complexes that ensure efficient substrate channeling and optimal enzymatic activity [3]. Research has demonstrated that UDP-galactose reaches the Golgi lumen through the UDP-galactose transporter and is subsequently utilized for the galactosylation of flavonoids and other acceptor molecules [3].

The enzymatic mechanism involves the formation of a Michaelis complex between the glycosyltransferase, UDP-galactose donor, and syringetin acceptor [5] [6]. Structural studies have revealed that flavonoid glycosyltransferases adopt either GT-A or GT-B structural folds, with the GT-B fold being more prevalent in plant systems [6]. The catalytic mechanism proceeds through a direct displacement reaction involving an enzymatic base catalyst, with the glycosidic bond formation occurring via an inverting mechanism [6].

Table 1: Kinetic Parameters of UDP-galactose-Dependent Glycosyltransferases

Enzyme SourceSubstrate SpecificityKm (UDP-galactose)Km (Flavonol)VmaxReference
Vitis vinifera GT6Flavonol 3-O-galactosyltransferase150 μM25 μM2.1 μmol/min/mg [7]
Petunia hybrida F3GalTaseFlavonol 3-O-galactosyltransferase180 μM30 μM1.8 μmol/min/mg [8]
Citrus sinensis UGT78A15Flavonol galactosyltransferase200 μM45 μM1.5 μmol/min/mg [8]

The substrate specificity of these enzymes demonstrates a preference for flavonol aglycones with specific hydroxylation patterns [7] [8]. Functional characterization studies have shown that glycosyltransferases involved in syringetin-3-galactoside formation exhibit regiospecificity for the 3-hydroxyl position of the flavonol backbone, distinguishing them from 7-O-glycosyltransferases and other positional variants [2] [9].

UDP-galactose biosynthesis occurs through the action of UDP-glucose 4-epimerase, which catalyzes the reversible interconversion of UDP-glucose and UDP-galactose [10] [11]. This enzyme requires nicotinamide adenine dinucleotide as a cofactor and operates through a mechanism involving the transient formation of a 4-ketopyranose intermediate [12] [13]. The enzyme exhibits a homodimeric structure with each subunit containing distinct domains for cofactor binding and substrate recognition [11].

Methylation Patterns in Flavonoid Backbone Modification

The formation of syringetin from its precursor myricetin involves specific methylation patterns catalyzed by flavonoid O-methyltransferases [14] [15]. Syringetin is characterized by methylation at the 3' and 5' positions of the B-ring, which distinguishes it from other methylated flavonols such as laricitrin and isorhamnetin [16] [15].

The methylation process is mediated by myricetin O-methyltransferase, which catalyzes the sequential transfer of methyl groups from S-adenosyl-L-methionine to specific hydroxyl positions on the myricetin backbone [17]. This enzyme exhibits unique dual specificity, capable of catalyzing both 3' and 5' O-methylation reactions on the same substrate molecule [15]. The systematic name of this enzyme is S-adenosyl-L-methionine:myricetin O-methyltransferase, and it belongs to the family of transferases that specifically transfer one-carbon groups [17].

Research has demonstrated that the methylation pattern in syringetin biosynthesis follows a specific sequence, with the enzyme capable of performing two consecutive methylation steps [15]. The final step in the syringetin biosynthetic pathway involves the 3' and 5' O-methylation of myricetin, catalyzed by a unique O-methyltransferase that demonstrates substrate promiscuity toward both myricetin and its dihydro derivative [15].

Table 2: Methyltransferase Substrate Specificity and Activity

SubstrateMethylation PositionRelative ActivityProductReference
Myricetin3', 5'100%Syringetin [15] [17]
Laricitrin5'85%Syringetin [15]
Quercetin3'45%Isorhamnetin [15]
Dihydromyricetin3', 5'75%Dihydrosyringetin [15]

The regiospecificity of flavonoid O-methyltransferases is determined by specific amino acid residues within the active site that interact with the hydroxyl groups of the substrate [18]. Recent studies have identified fusion methyltransferases that can perform site-selective dimethylation reactions in a single enzymatic step, demonstrating enhanced efficiency compared to sequential methylation approaches [18].

The methylation patterns significantly influence the biological properties and stability of the resulting flavonoid compounds [16]. Methylation of phenolic hydroxyl groups increases metabolic stability by preventing glucuronic acid or sulfate conjugation, thereby enhancing the bioavailability and transport properties of the modified flavonoids [16].

Biotechnological Production Strategies

Heterologous Expression in Microbial Systems

Heterologous expression systems have emerged as powerful platforms for the biotechnological production of syringetin-3-galactoside and related flavonoid glycosides [19] [20]. Escherichia coli has been extensively utilized as a host organism due to its well-characterized genetics, rapid growth characteristics, and established protein expression systems [19].

The engineering of microbial systems for flavonoid glycoside production requires the coordinated expression of multiple enzymatic activities, including the flavonoid biosynthetic pathway, methyltransferases, and glycosyltransferases [20] [21]. Recent advances have demonstrated the successful heterologous expression of flavonoid UDP-glycosyltransferases in Escherichia coli Transetta strains, with recombinant enzymes showing broad substrate specificity toward various flavonoid aglycones [19].

Metabolic division engineering represents an innovative approach to overcome the limitations associated with single-strain production systems [22] [21]. This strategy involves the distribution of complex biosynthetic pathways across multiple microbial strains, thereby reducing metabolic burden and improving overall production efficiency [22]. Research has shown that co-culture systems utilizing two or three bacterial strains can achieve significant improvements in flavonoid glycoside yields compared to monoculture approaches [21].

Table 3: Heterologous Expression Systems for Flavonoid Glycoside Production

Host OrganismExpression SystemTarget CompoundYieldCultivation TimeReference
Escherichia coliSingle strainFlavonoid glycosides1.31-191.79 mg/L48-72 hours [21]
Escherichia coliCo-culture (2 strains)Flavonoid glycosides250-400 mg/L60 hours [21]
Escherichia coliCo-culture (3 strains)Flavonoid glycosides300-500 mg/L72 hours [21]

The implementation of co-culture engineering offers several advantages, including metabolic labor division, reduced gene expression burden, and enhanced pathway performance through cross-feeding of metabolic intermediates [22]. These systems demonstrate improved metabolic robustness and the ability to handle complex environmental fluctuations that would challenge individual microbial strains [22].

Protein expression optimization involves the use of specialized expression vectors and cultivation conditions to maximize enzyme activity and stability [19] [9]. The recombinant glycosyltransferases are typically expressed with affinity tags to facilitate purification and characterization processes [19]. Studies have shown that optimal expression conditions include controlled temperature, medium composition, and induction timing to achieve maximum enzymatic activity [19].

Plant Cell Culture Optimization Parameters

Plant cell culture systems provide an alternative approach for the production of syringetin-3-galactoside, offering the advantage of native enzymatic machinery and post-translational modifications [23] [24]. The optimization of plant cell culture parameters is crucial for maximizing secondary metabolite production and achieving economically viable yields [25] [26].

Medium composition represents a critical factor in cell culture optimization, with specific requirements for carbon sources, nitrogen compounds, vitamins, and growth regulators [27]. Research has demonstrated that the selection of appropriate medium formulations can significantly impact cell growth rates and flavonoid accumulation patterns [25] [26]. The optimization process typically involves systematic evaluation of nutrient concentrations to prevent metabolic stress while promoting optimal biosynthetic activity [27].

Elicitation strategies have proven effective for enhancing flavonoid production in plant cell cultures [23] [24]. Methyl jasmonate and salicylic acid represent commonly used abiotic elicitors that can stimulate secondary metabolite biosynthesis through activation of stress response pathways [23] [28]. Studies have shown that methyl jasmonate treatment can increase syringetin-related compound production by up to 3.9-fold compared to untreated control cultures [23].

Table 4: Plant Cell Culture Optimization Parameters

ParameterOptimal RangeEffect on ProductionMeasurement MethodReference
pH5.5-6.025-40% increasepH electrode [27] [28]
Temperature22-26°C30-50% increaseControlled incubation [27]
Agitation Speed100-150 rpm20-35% increaseOrbital shaker [26]
Inoculum Size0.5-2.0 g/25 mL15-25% increaseFresh weight [26]
Elicitor Concentration50-100 μM (MeJA)200-400% increaseHPLC analysis [28]

Cell aggregate size optimization has been identified as an important factor influencing both biomass accumulation and secondary metabolite production [26]. Research has shown that large cell aggregates in the size range of 500-750 micrometers typically produce higher biomass and flavonoid content compared to smaller aggregate fractions [26].

Bioreactor systems offer enhanced control over cultivation parameters and provide scalable platforms for commercial production [29] [30]. The design of specialized bioreactors with continuous extraction capabilities allows for real-time monitoring and optimization of production processes [29]. These systems can accommodate various elicitation strategies and provide controlled environments for maximizing cell growth and metabolite accumulation [29].

Syringetin-3-galactoside demonstrates a distinctive distribution pattern across angiosperm families, with particularly concentrated accumulation in certain taxonomic groups. The compound has been identified and characterized in multiple plant families, representing diverse evolutionary lineages within the flowering plants [1] [2] [3].

The most extensively documented occurrence of syringetin-3-galactoside is within the Primulaceae family, formerly classified as Myrsinaceae. This family exhibits the highest concentration and most consistent presence of the compound across multiple genera and species [1] [3] [4]. The Vitaceae family, represented primarily by grape species, also demonstrates significant accumulation of syringetin-3-galactoside, particularly in berry tissues where it serves important physiological functions [5] [6] [7].

Additional families showing confirmed presence include Ericaceae, Restionaceae, Berberidaceae, Rubiaceae, Amaryllidaceae, and Betulaceae, indicating a broad but selective distribution pattern across angiosperm phylogeny [8] [2] [9] [10] [11] [3]. The compound appears to be absent from monocotyledonous families, suggesting evolutionary constraints or specific biosynthetic requirements associated with eudicot metabolism.

Lysimachia Genus-Specific Accumulation Patterns

The genus Lysimachia within the Primulaceae family represents the most significant reservoir of syringetin-3-galactoside among documented plant taxa. Comprehensive phytochemical analyses have confirmed the presence of this flavonoid glycoside in multiple Lysimachia species, with particularly high concentrations documented in Lysimachia davurica, Lysimachia vulgaris, and Lysimachia nummularia [1] [3] [4].

Lysimachia davurica demonstrates exceptional accumulation capacity, with syringetin-3-galactoside occurring alongside astragalin in whole plant extracts [12]. The compound represents one of the major flavonoid constituents in this species, contributing significantly to the total phenolic profile. Comparative studies across Lysimachia species reveal distinct accumulation patterns, with Lysimachia vulgaris showing particularly high concentrations of the compound in conjunction with other flavonoid glycosides including rutin and quercetin-3-hexoside derivatives [13] [14].

Lysimachia nummularia exhibits unique biosynthetic capabilities, producing not only syringetin-3-galactoside but also novel derivatives including syringetin-3-xylopyranoside [3]. This species demonstrates the highest diversity of syringetin glycosides among documented Lysimachia taxa, suggesting specialized metabolic adaptations for flavonoid modification. The accumulation pattern in Lysimachia nummularia shows tissue-specific distribution, with highest concentrations observed in aerial parts during active growth phases [15].

Quantitative analyses across Lysimachia species reveal species-specific variation in syringetin-3-galactoside content, with concentrations ranging from moderate to exceptionally high levels depending on environmental conditions and developmental stage [13]. The compound consistently represents a major component of the flavonoid profile in these species, often comprising significant percentages of total extractable phenolics [14] [4].

Seasonal Variation in Grape Berry Exocarp

Grape berry exocarp demonstrates pronounced seasonal variation in syringetin-3-galactoside accumulation, with environmental factors exerting primary control over biosynthesis and degradation patterns. The double cropping system employed in southern viticulture regions provides unique insights into temperature and light effects on flavonoid metabolism [6] [16].

Winter season berries consistently exhibit elevated syringetin-3-galactoside concentrations compared to summer counterparts, with increases ranging from five to eleven-fold depending on variety and environmental conditions [6]. The Muscat Hamburg variety shows particularly dramatic seasonal differences, with winter berries achieving syringetin-3-galactoside levels approximately seven times higher than summer berries [6]. This pattern reflects the fundamental relationship between temperature stress and flavonoid biosynthesis regulation.

Temperature emerges as the dominant environmental factor controlling seasonal accumulation patterns. Summer berries experience average daily temperatures approximately nine degrees Celsius higher than winter berries, creating significant heat stress that inhibits flavonoid biosynthesis [6]. High temperature exposure during the post-veraison period particularly impacts the expression of key biosynthetic genes including flavonol synthase and upstream pathway enzymes [16].

Light exposure patterns show complex interactions with temperature effects. Despite summer berries receiving higher photosynthetically active radiation and cumulative sunshine hours, the elevated temperatures override the positive effects of light exposure on flavonoid synthesis [6]. Winter berries achieve higher syringetin-3-galactoside concentrations despite lower light levels, demonstrating that temperature stress represents the limiting factor in seasonal accumulation [17].

Transcriptomic analysis reveals coordinated upregulation of flavonoid pathway genes in winter berries, including enhanced expression of flavonoid hydroxylases and methyltransferases essential for syringetin-3-galactoside biosynthesis [16]. The improved gene expression patterns correlate directly with increased metabolite accumulation, confirming transcriptional control as a primary mechanism underlying seasonal variation.

Ecological Roles in Plant Defense Mechanisms

Syringetin-3-galactoside functions as a multifaceted defense compound within plant protection systems, contributing to both constitutive and induced resistance mechanisms. The compound participates in complex biochemical networks that provide protection against diverse environmental stressors while maintaining cellular homeostasis under challenging conditions [18] [19] [20].

The ecological significance of syringetin-3-galactoside extends beyond simple chemical defense, encompassing roles in plant fitness optimization and adaptation to environmental variability. Field studies demonstrate that plants with higher syringetin-3-galactoside concentrations exhibit enhanced survival rates under multiple stress conditions, suggesting broad protective benefits [21] [22].

Ultraviolet-B Radiation Protection Capabilities

Syringetin-3-galactoside exhibits exceptional capacity for ultraviolet-B radiation protection through multiple complementary mechanisms. The compound functions as a highly effective ultraviolet screening agent, absorbing harmful radiation in the 280-315 nanometer range that poses significant threats to plant cellular integrity [18] [21] [22].

The photoprotective mechanism operates primarily through direct absorption of ultraviolet-B photons by the flavonoid chromophore. Syringetin-3-galactoside accumulates in epidermal and hypodermal cell layers, creating an effective barrier that prevents ultraviolet radiation penetration to photosynthetically active mesophyll tissues [22]. This localization pattern ensures maximum protection efficiency while minimizing interference with photosynthetic processes.

Quantitative studies demonstrate linear relationships between ultraviolet-B exposure intensity and syringetin-3-galactoside accumulation levels. Controlled environment experiments show dose-dependent responses, with flavonoid concentrations increasing proportionally to radiation exposure up to saturation thresholds [21]. The rapid induction kinetics, typically occurring within hours of ultraviolet exposure, indicate efficient sensing and response mechanisms.

Synergistic interactions between ultraviolet-A and ultraviolet-B radiation enhance syringetin-3-galactoside accumulation beyond levels achieved by individual wavelength exposure. Wine analysis from grapes exposed to combined ultraviolet treatments shows significantly elevated concentrations of syringetin glycosides compared to single-wavelength treatments [18]. This synergistic effect suggests sophisticated photoreceptor systems capable of integrating multiple radiation signals.

The compound contributes to cellular antioxidant defense by neutralizing reactive oxygen species generated through ultraviolet-induced photochemical reactions. Syringetin-3-galactoside demonstrates potent radical scavenging activity, effectively reducing oxidative damage that would otherwise compromise cellular function [18] [21]. The galactoside moiety enhances water solubility, facilitating rapid distribution to sites of oxidative stress.

Pathogen Resistance Induction Pathways

Syringetin-3-galactoside participates in sophisticated pathogen resistance induction pathways that enhance plant immunity against diverse microbial threats. The compound functions through multiple mechanisms including direct antimicrobial activity, pathogenesis-related gene activation, and signal transduction pathway modulation [19] [20] [23].

Direct antimicrobial properties of syringetin-3-galactoside stem from its ability to disrupt pathogen cellular membranes and interfere with essential metabolic processes. The compound demonstrates broad-spectrum activity against gram-positive and gram-negative bacteria, as well as fungal pathogens [19]. Mechanism studies reveal membrane disruption through interaction with lipid bilayers, leading to loss of cellular integrity and pathogen death.

The flavonoid activates plant immunity pathways through enhancement of pathogenesis-related gene expression. Treatment with syringetin-3-galactoside and related compounds induces significant upregulation of defense genes including those encoding antimicrobial peptides, cell wall strengthening enzymes, and secondary metabolite biosynthesis [20]. This transcriptional response creates comprehensive protection against subsequent pathogen challenges.

Signal transduction pathway involvement includes activation of mitogen-activated protein kinase cascades essential for immune response coordination. Syringetin-3-galactoside treatment triggers rapid phosphorylation of key signaling proteins, initiating defense gene expression and metabolic reprogramming toward resistance compound production [20]. The signaling response occurs independently of salicylic acid pathways, indicating distinct resistance mechanisms.

Pathogen resistance induction operates through both local and systemic mechanisms. Local application of syringetin-3-galactoside provides immediate protection at treatment sites, while also triggering systemic acquired resistance in distant plant tissues [19]. This dual response pattern ensures comprehensive protection while optimizing resource allocation for defense metabolism.

XLogP3

0.7

Dates

Last modified: 08-15-2023

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